N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C16H15ClN4O |
|---|---|
Molecular Weight |
314.77 g/mol |
IUPAC Name |
N-[[2-[(3-chlorophenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C16H15ClN4O/c17-14-6-3-4-12(8-14)10-22-15-7-2-1-5-13(15)9-18-16-19-11-20-21-16/h1-8,11H,9-10H2,(H2,18,19,20,21) |
InChI Key |
BRQITPOUAGTGKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NN2)OCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation and Functionalization of 1,2,4-Triazoles
A foundational approach for synthesizing derivatives like N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine involves alkylation of the triazole nucleus. According to WO2005000841A1, the process begins with the preparation of N2-alkylated 1,2,4-triazoles via successive alkylations using alkyl halides such as diethyl chloromalonate or bromomalonate. The key steps include:
- Preparation of the triazole salt : Reacting 1,2,4-triazole with a base (e.g., sodium hydride, sodium carbonate) in polar aprotic solvents like DMF or acetone to generate a reactive salt form.
- N2-alkylation : The triazole salt reacts with alkylating agents such as halogenated benzyl derivatives (e.g., 3-chlorobenzyl chloride) in the presence of a base (e.g., potassium tert-butoxide, triethylamine) to selectively alkylate the N2 position.
This method emphasizes control over regioselectivity, favoring N2-alkylation to produce intermediates suitable for further functionalization.
Synthesis of Benzyl and Oxybenzyl Derivatives
The incorporation of the (3-chlorobenzyl)oxy group is achieved through nucleophilic substitution reactions involving phenolic intermediates:
- Preparation of phenolic precursors : Starting from phenolic compounds, such as 2-hydroxybenzenes, which are alkylated with 3-chlorobenzyl halides in the presence of bases like potassium carbonate or sodium hydride, under reflux conditions.
- Formation of benzyl ether : The phenolate ion reacts with 3-chlorobenzyl chloride to form the oxybenzyl linkage, yielding 2-[(3-chlorobenzyl)oxy]benzyl derivatives.
The reaction mechanism involves nucleophilic attack on the electrophilic carbon of the benzyl halide, forming the ether linkage critical for the target molecule.
Coupling of Triazole with Benzyl-Oxybenzyl Moiety
The coupling of the triazole core with the benzyl-oxybenzyl fragment is often achieved via nucleophilic substitution or amide bond formation:
- Amine coupling : The amino group at the 3-position of the triazole ring is activated for nucleophilic attack on electrophilic centers of the benzyl-oxybenzyl derivatives.
- Use of coupling agents : Agents such as carbodiimides (e.g., EDC, DCC) facilitate amide bond formation between the amino-triazole and benzyl derivatives, ensuring regioselectivity and high yield.
This step is crucial for attaching the benzyl-oxybenzyl group to the triazole nucleus, forming the core structure of the compound.
Final Functionalization and Purification
The last stages involve:
- Introduction of amino groups at the 3-position of the triazole ring**: Achieved via nucleophilic substitution or reduction of suitable precursors.
- Purification : Techniques such as column chromatography, recrystallization, or preparative HPLC are employed to isolate the pure compound.
Representative Reaction Scheme
Supporting Literature and Recent Advances
Recent research emphasizes environmentally friendly, metal-free methods for heterocycle synthesis, including oxidative cyclization and cascade reactions, which could be adapted for the synthesis of this compound. For instance, Guo et al. (2021) demonstrated a one-pot, catalyst-free synthesis of substituted triazoles via desulfurization and deamination, which could streamline the synthesis of complex derivatives like this compound.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors through hydrogen bonding and dipole interactions. This interaction can inhibit the activity of certain enzymes or modulate receptor activity, leading to its biological effects .
Comparison with Similar Compounds
Key Structural Features :
- Triazol-3-amine core : A five-membered aromatic ring with three nitrogen atoms, enabling hydrogen bonding and π-π interactions.
- 3-Chlorobenzyl group : The chlorine atom may improve binding affinity via hydrophobic and halogen-bonding interactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the molecular features of N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine with structurally related triazol-3-amine derivatives:
LogP calculated using ChemDraw.
*Solubility estimates based on structural analogs.
Key Observations :
- The target compound has the highest molecular weight and predicted LogP due to its bulky benzyloxy-benzyl group, suggesting lower aqueous solubility compared to simpler analogs .
- The 3-chlorobenzyl group is a shared feature with 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine, but the additional benzyloxy group in the target compound may reduce metabolic stability .
Comparison :
- The target compound’s synthesis is more complex due to the need for a pre-functionalized benzyloxy-benzylamine intermediate.
- Most analogs (e.g., and ) utilize one-pot cyclization reactions, highlighting the target’s synthetic challenges .
Biological Activity
N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Triazole Compounds
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are known for their significant pharmaceutical properties. They have been extensively studied for their roles in various therapeutic areas, including antifungal, antibacterial, anticancer, and anti-inflammatory activities .
Biological Activities
1. Antimicrobial Activity
Triazole derivatives have shown promising antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound exhibit potent activity against a range of pathogens, including bacteria and fungi. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes.
2. Anticancer Properties
Recent research highlights the potential of triazole compounds in cancer therapy. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example, in vitro studies suggest that it induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression .
3. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission and are targets for treating neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can enhance cholinergic signaling and potentially improve cognitive function.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various triazole derivatives, this compound was found to have a minimum inhibitory concentration (MIC) against Candida albicans comparable to established antifungal agents. The compound demonstrated a significant zone of inhibition in agar diffusion tests .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this triazole derivative revealed that it effectively inhibited the proliferation of human colon cancer cells (HT-29). The study reported an IC50 value indicating strong cytotoxicity at low concentrations. Mechanistic studies suggested that the compound triggers apoptosis via mitochondrial pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chlorobenzyl Group : Enhances lipophilicity and facilitates membrane penetration.
- Triazole Ring : Essential for biological activity; it participates in hydrogen bonding with target enzymes.
| Structural Feature | Impact on Activity |
|---|---|
| Chlorobenzyl Group | Increased lipophilicity |
| Triazole Ring | Critical for enzyme interaction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine, and how can reaction yields be improved?
- Methodology : Utilize nucleophilic substitution or coupling reactions under inert conditions. For example, coupling 3-chlorobenzyloxy-benzyl halides with 1H-1,2,4-triazol-3-amine derivatives in the presence of a base (e.g., triethylamine) and polar aprotic solvents like DMF or DCM. Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours). Purification via column chromatography with gradients of ethyl acetate/hexane yields >70% purity .
- Data Contradictions : Discrepancies in elemental analysis (e.g., C, H, N content) may arise from incomplete purification or solvent retention. Use TLC to monitor reaction progress and ensure thorough drying under vacuum .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- 1H NMR : Look for characteristic signals:
- Aromatic protons (δ 6.8–7.5 ppm, multiplet) from the 3-chlorobenzyl and benzyl groups.
- Triazole NH2 protons (δ 5.5–6.0 ppm, broad singlet).
- CH2O linkage (δ 4.5–5.0 ppm, singlet).
- 13C NMR : Confirm the triazole ring carbons (δ 145–160 ppm) and ether-linked CH2 (δ 65–70 ppm).
- IR : Stretching bands for NH2 (3300–3500 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Experimental Design : Perform dose-response assays across multiple cell lines (e.g., cancer vs. non-cancerous) and microbial strains. Use standardized protocols (CLSI guidelines) for MIC (minimum inhibitory concentration) and IC50 measurements.
- Data Analysis : Cross-validate results with structural analogs (e.g., fluorobenzyl or methylbenzyl derivatives) to isolate substituent-specific effects. For example, 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine shows enhanced antimicrobial activity due to fluorine’s electronegativity .
Q. How can computational methods predict the binding affinity of this compound to enzyme targets (e.g., CYP450 or kinase enzymes)?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (PDB: 4DQI for CYP450). Parameterize the compound’s charge distribution via DFT calculations (B3LYP/6-31G* basis set). Validate predictions with in vitro enzyme inhibition assays .
- Contradictions : Discrepancies between in silico and experimental data may arise from solvent effects or protein flexibility. Use MD simulations (AMBER) to account for conformational changes .
Q. What crystallographic techniques elucidate the 3D structure and intermolecular interactions of this compound?
- X-ray Diffraction : Grow single crystals via slow evaporation (ethanol/water, 1:1). Use SHELXTL for structure refinement. Key parameters:
- Space group (e.g., P2₁/c for triazole derivatives).
- Hydrogen bonding between NH2 and chlorobenzyl groups (d = 2.8–3.2 Å).
- Data Interpretation : Compare packing motifs with analogs (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) to identify stabilizing π-π or halogen interactions .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during bioassays?
- Strategies : Use co-solvents (DMSO ≤1% v/v) or formulate as nanoparticles via solvent evaporation. Characterize solubility via HPLC (C18 column, acetonitrile/water gradient) .
Q. What analytical approaches distinguish degradation products during stability studies?
- HPLC-MS : Monitor parent compound (m/z ~360) and degradation products (e.g., hydrolyzed triazole or benzyl ether fragments). Accelerated stability testing (40°C/75% RH) identifies major degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
